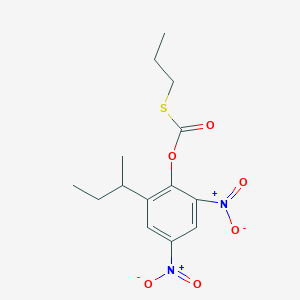
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.
Mecanismo De Acción
DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.
Métodos De Síntesis
DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.
Aplicaciones Científicas De Investigación
DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.
Propiedades
Número CAS |
14355-12-5 |
|---|---|
Nombre del producto |
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
Fórmula molecular |
C14H18N2O6S |
Peso molecular |
342.37 g/mol |
Nombre IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
InChI |
InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3 |
Clave InChI |
MFALETYLLPRSRG-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
SMILES canónico |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Sinónimos |
Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



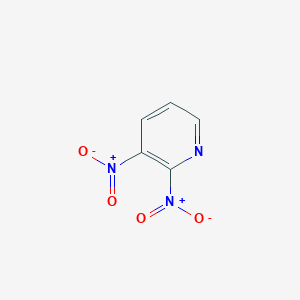
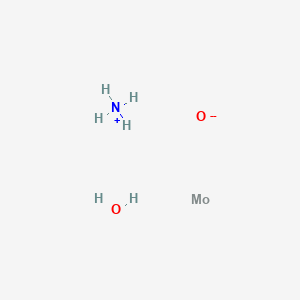
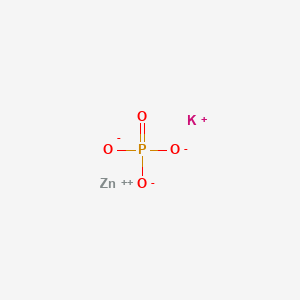
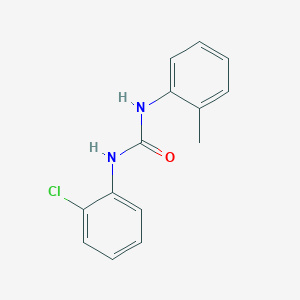

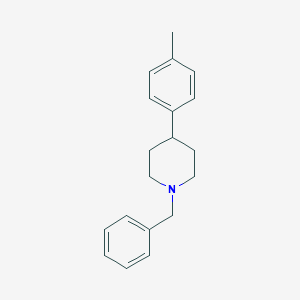
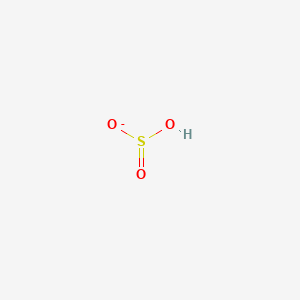
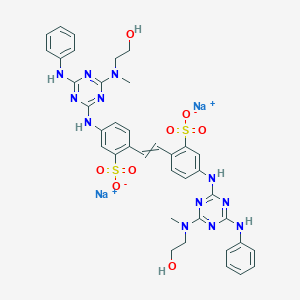
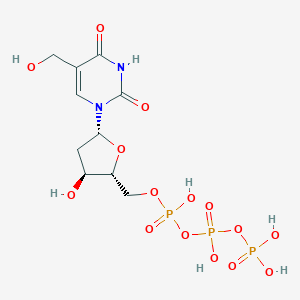
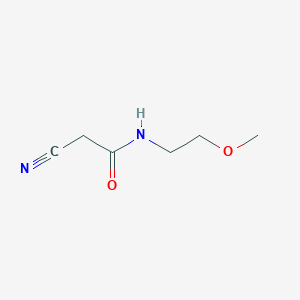
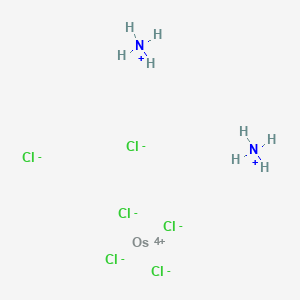
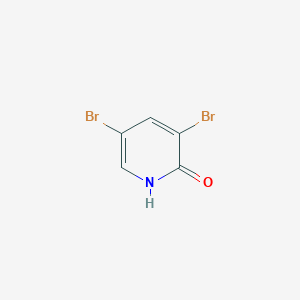
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)